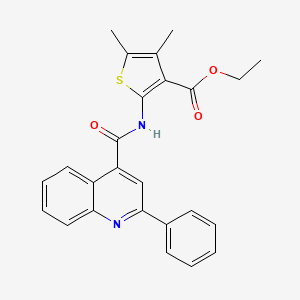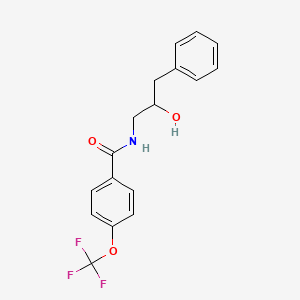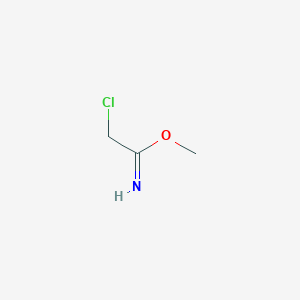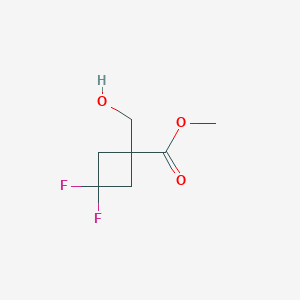![molecular formula C15H17N5O4 B2964728 (3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile CAS No. 1191237-80-5](/img/structure/B2964728.png)
(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
レデシビル O-脱リン酸アセトニドは、抗ウイルス薬であるレデシビルの合成に使用される中間体化合物です。レデシビルは、COVID-19の治療に用いられて注目を集めている広域スペクトル抗ウイルス薬です。 レデシビル O-脱リン酸アセトニドは、レデシビルの多段階合成プロセスにおいて重要な役割を果たし、その全体的な有効性と安定性に貢献しています .
2. 製法
合成経路および反応条件: レデシビル O-脱リン酸アセトニドの合成は、トリベンジル保護ラクトールから始まる複数のステップを伴います。 主なステップには、対応するラクトンへの酸化、それに続く目的の中間体を得るためのさまざまな保護および脱保護ステップが含まれます . 反応条件としては、通常、n-ブチルリチウム、トリメチルシリルトリフルオロメタンスルホネート、およびトリメチルシリルシアン化物などの試薬を制御された温度下で使用します .
工業的生産方法: レデシビル O-脱リン酸アセトニドの工業的生産は、同様の合成経路に従いますが、大規模生産に最適化されています。これには、収率を向上させるキラル分離技術の使用が含まれます
科学的研究の応用
Synthesis and Chemical Reactivity
- The compound is used in the synthesis of various heterocyclic compounds, demonstrating significant chemical reactivity. For instance, it plays a role in the synthesis of pyrazolopyrimidines, triazines, and other heterocyclic systems, which are crucial in medicinal chemistry and organic synthesis (Al-Matar et al., 2010).
Biological Activities
- Several derivatives of this compound have shown potential biological activities. For example, compounds derived from it have been evaluated for their nematicidal and antifungal properties, showing significant activity against specific nematodes and fungi (Srinivas et al., 2017).
- Additionally, some derivatives have been screened for anticancer properties, with certain compounds exhibiting cytotoxic activities against different cancer cell lines (Saad et al., 2011).
Application in Material Science
- This compound and its derivatives have also found application in material science. For example, their use in the development of photovoltaic devices has been researched, focusing on their potential in improving energy conversion efficiency (Halim et al., 2018).
Role in Drug Synthesis
- It's a key intermediate in the synthesis of important pharmaceuticals. For instance, it has been used in the efficient synthesis of Remdesivir, a drug significant in the treatment of COVID-19 (Hu et al., 2022).
Chemical Transformations
- The compound undergoes various chemical transformations under nucleophilic conditions, leading to the formation of diverse heterocyclic systems. These transformations are key in creating compounds with potential pharmacological activities (Ibrahim & El-Gohary, 2016).
作用機序
Target of Action
The primary target of this compound, also known as Remdesivir O-desphosphate acetonide impurity, is the RNA-dependent RNA polymerase (RdRp) enzyme complex of the SARS-CoV-2 virus . This enzyme complex is crucial for the replication of the viral genome .
Mode of Action
Remdesivir O-desphosphate acetonide impurity is a nucleoside analogue . It interferes with the action of the viral RdRp and evades proofreading by viral exoribonuclease (ExoN), causing a decrease in viral RNA production .
Biochemical Pathways
The compound affects the viral replication pathway. By inhibiting the RdRp enzyme complex, it prevents the synthesis of new viral RNA strands, thereby disrupting the replication of the virus .
Pharmacokinetics
Remdesivir O-desphosphate acetonide impurity undergoes metabolic activation to form the intracellular active triphosphate metabolite, GS-443902 . This metabolite is detected in peripheral blood mononuclear cells and is ultimately renally eliminated as the plasma metabolite GS-441524 . Following single-dose intravenous administration, Remdesivir and its metabolites exhibit linear pharmacokinetics .
Result of Action
The result of the compound’s action is a significant reduction in viral RNA production, which leads to a decrease in viral replication . This can lead to a reduction in the severity and duration of SARS-CoV-2 infection .
生化学分析
Biochemical Properties
The biochemical properties of Remdesivir O-desphosphate acetonide impurity are not well-studied. As an impurity of Remdesivir, it may share some biochemical characteristics with the parent compound. Remdesivir is known to interact with viral RNA-dependent RNA polymerase, inhibiting viral replication
Cellular Effects
The cellular effects of Remdesivir O-desphosphate acetonide impurity are not well-documented. As an impurity of Remdesivir, it may have similar effects on cells. Remdesivir has been shown to inhibit viral replication in cells, potentially affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Remdesivir O-desphosphate acetonide impurity is not well-understood. As an impurity of Remdesivir, it may share some mechanisms of action with the parent compound. Remdesivir is known to inhibit viral RNA-dependent RNA polymerase, preventing viral replication
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of remdesivir O-desphosphate acetonide involves several steps, starting from tribenzyl protected lactol. The key steps include oxidation to the corresponding lactone, followed by various protection and deprotection steps to achieve the desired intermediate . The reaction conditions typically involve the use of reagents such as n-butyllithium, trimethylsilyl trifluoromethanesulfonate, and trimethylsilyl cyanide under controlled temperatures .
Industrial Production Methods: Industrial production of remdesivir O-desphosphate acetonide follows similar synthetic routes but is optimized for large-scale production. This involves the use of chiral separation techniques to improve yields and
特性
CAS番号 |
1191237-80-5 |
|---|---|
分子式 |
C15H17N5O4 |
分子量 |
331.33 g/mol |
IUPAC名 |
(4R)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-4-carbonitrile |
InChI |
InChI=1S/C15H17N5O4/c1-14(2)23-11-9(5-21)22-15(6-16,12(11)24-14)10-4-3-8-13(17)18-7-19-20(8)10/h3-4,7,9,11-12,21H,5H2,1-2H3,(H2,17,18,19)/t9?,11?,12?,15-/m0/s1 |
InChIキー |
IJCOKJGMVJGKBB-YAUIDTMTSA-N |
異性体SMILES |
CC1(OC2C(O[C@@](C2O1)(C#N)C3=CC=C4N3N=CN=C4N)CO)C |
SMILES |
CC1(OC2C(OC(C2O1)(C#N)C3=CC=C4N3N=CN=C4N)CO)C |
正規SMILES |
CC1(OC2C(OC(C2O1)(C#N)C3=CC=C4N3N=CN=C4N)CO)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide](/img/structure/B2964647.png)

![(2E)-N-[4-(1H-pyrazol-3-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2964650.png)


![ethyl 4-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2964656.png)

![N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2964661.png)

![N-(2,5-difluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2964665.png)


![Ethyl 5-benzamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2964668.png)
